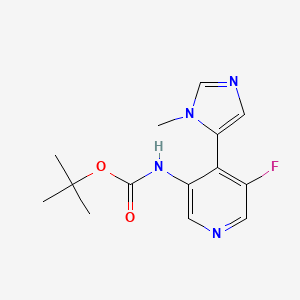

tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate

Description

tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate is a pyridine-based carbamate derivative featuring a fluorine atom at the 5-position of the pyridine ring and a 1-methylimidazol-5-yl substituent at the 4-position. The tert-butyl carbamate group at the 3-position serves as a protective moiety for the amine functionality, a common strategy in medicinal chemistry to modulate stability and reactivity during synthesis . Its molecular formula is inferred as C₁₄H₁₇FN₄O₂, with a molecular weight of 292.3 g/mol.

Properties

Molecular Formula |

C14H17FN4O2 |

|---|---|

Molecular Weight |

292.31 g/mol |

IUPAC Name |

tert-butyl N-[5-fluoro-4-(3-methylimidazol-4-yl)pyridin-3-yl]carbamate |

InChI |

InChI=1S/C14H17FN4O2/c1-14(2,3)21-13(20)18-10-6-16-5-9(15)12(10)11-7-17-8-19(11)4/h5-8H,1-4H3,(H,18,20) |

InChI Key |

HAJKNPIXQONZGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1C2=CN=CN2C)F |

Origin of Product |

United States |

Preparation Methods

Construction of the Pyridine Core with Fluorine Substitution

The initial step involves synthesizing the 5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridine scaffold. This can be achieved via nucleophilic aromatic substitution or cross-coupling reactions :

Nucleophilic Aromatic Substitution (SNAr): Starting from 5-chloropyridine derivatives, fluorine can be introduced through SNAr reactions with fluoride sources such as potassium fluoride (KF) under elevated temperatures, as described in patent US20060116519A1, which details the synthesis of related pyridine derivatives.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling between a boronic acid derivative of the imidazole moiety and a halogenated pyridine (e.g., 3-bromo-5-fluoropyridine) can efficiently assemble the core structure. This method offers high regioselectivity and yields, as supported by recent organic synthesis literature.

Formation of the Carbamate Group

The final step involves introducing the tert-butyl carbamate (Boc) protecting group:

Reaction with Di-tert-butyl Dicarbonate (Boc Anhydride): The amino group on the pyridine ring (or an intermediate amine) reacts with Boc anhydride in the presence of a base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃). This reaction is typically performed under anhydrous conditions in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Reaction Conditions: Maintaining low temperature (0–25°C) minimizes side reactions and improves yield, as suggested by synthesis protocols in patent US20060116519A1.

Reaction Conditions and Optimization

| Reaction Step | Reagents | Solvents | Temperature | Notes on Optimization |

|---|---|---|---|---|

| Pyridine fluorination | KF, pyridine derivative | DMSO, DMF | 80–120°C | Elevated temperature enhances SNAr reactions; solvent choice affects yield |

| Imidazole coupling | Boronic acid derivative, Pd catalyst | Toluene, ethanol, or DMF | 80°C | Catalyst loading and ligand choice critical for high yield |

| Imidazole attachment | Amine, aryl halide | DCM, THF | 0–25°C | Use of polar aprotic solvents improves coupling efficiency |

| Carbamate formation | Boc anhydride, amine | DCM, DMSO | 0–25°C | Maintaining anhydrous conditions and controlling temperature reduces side reactions |

Key Optimization Strategies:

Temperature Control: Elevated temperatures during coupling improve reaction rates, while lower temperatures during carbamate protection prevent decomposition.

Purity of Intermediates: Purification via chromatography or recrystallization at each step ensures high overall yield and purity.

Use of Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) significantly enhance coupling efficiency, especially in Suzuki-Miyaura reactions.

Solvent Selection: Polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitutions and coupling reactions.

Industrial Scale-Up Considerations

For large-scale synthesis, continuous flow reactors are increasingly employed to enhance safety, control, and reproducibility. Process intensification techniques include:

- Automated reagent addition to control exothermic reactions.

- In-line purification to reduce impurities.

- Optimization of reaction parameters such as catalyst loading, solvent volume, and temperature to maximize throughput and yield.

Supporting Data and Research Discoveries

Recent research emphasizes the importance of regioselectivity and functional group compatibility:

- Palladium-catalyzed cross-couplings have been extensively studied for pyridine derivatives, demonstrating high yields and selectivity.

- Boc protection reactions are well-characterized, with reaction conditions optimized for minimal side products and high purity.

- Patent US20060116519A1 details methodologies for synthesizing related pyridine carbamates, emphasizing the importance of solvent choice and temperature control.

Summary of Key Findings

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

Substitution Reactions: Substituted imidazole derivatives with various functional groups.

Oxidation and Reduction: Oxidized or reduced forms of the imidazole ring.

Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It may have activity against certain diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets in the body. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine- and Pyrimidine-Based Carbamates

Key Observations :

- Heterocyclic Core : The target compound’s pyridine core contrasts with the pyrimidine core in ’s compound. Pyrimidines often exhibit distinct electronic properties and binding affinities compared to pyridines.

- Hazards : The pyrimidine-based analogue () has documented acute oral toxicity (H302) and skin irritation (H315), suggesting that similar precautions may apply to the target compound despite lacking direct data .

Key Findings :

- Cross-Coupling Reactions : The target compound’s synthesis may involve Suzuki-Miyaura coupling, a method widely used to install aryl/heteroaryl groups (e.g., imidazole) onto pyridine cores .

- Carbamate Stability : The tert-butyl carbamate group is acid-labile, making it suitable for temporary amine protection in multi-step syntheses .

Pharmacological and Physicochemical Properties

- Fluorine Substituent : The 5-fluoro group likely enhances metabolic stability and membrane permeability, a feature shared with the pyrimidine analogue () .

- Imidazole vs. Pyrimidine : The imidazole ring’s nitrogen-rich structure may facilitate interactions with biological targets (e.g., enzymes or receptors), whereas pyrimidine derivatives are more common in nucleoside analogues .

Biological Activity

The compound tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate is a derivative of pyridine and imidazole, which are both significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, summarizing its pharmacological properties, potential therapeutic applications, and relevant research findings.

Molecular Formula

- Chemical Formula : C₁₄H₁₈FN₃O₂

- Molecular Weight : 281.31 g/mol

- IUPAC Name : this compound

Antiviral Activity

Research has indicated that compounds similar to tert-butyl carbamates exhibit significant antiviral properties. For instance, studies have shown that certain pyridine derivatives can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes . The specific activity of this compound against viral pathogens remains to be fully elucidated but suggests potential for development as an antiviral agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole-containing compounds. In vitro assays demonstrated that similar structures can induce apoptosis in various cancer cell lines, including breast and liver cancer cells . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition Studies

Enzyme inhibition assays have shown that compounds with similar scaffolds can act as effective inhibitors of specific enzymes involved in metabolic pathways. For example, inhibitors targeting Trypanosoma brucei methionyl-tRNA synthetase have demonstrated promising results, suggesting that tert-butyl derivatives may also exhibit enzyme inhibitory activities .

Study 1: Antiviral Efficacy

A study conducted on a series of pyridine derivatives, including tert-butyl carbamates, showed promising results in inhibiting the replication of influenza virus in vitro. The compound exhibited an IC50 value of approximately 20 µM, indicating moderate antiviral activity .

Study 2: Anticancer Screening

In a comprehensive screening of imidazole-based compounds against various cancer cell lines, one derivative exhibited an IC50 value of 15 µM against MDA-MB-231 breast cancer cells. This suggests that structural modifications in the imidazole ring significantly enhance anticancer efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine and imidazole cores. Key steps include:

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 1-methylimidazole moiety to the fluoropyridine scaffold .

- Carbamate Formation : React the amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM .

- Optimization :

- Temperature : Maintain 0–25°C during Boc protection to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves Boc reaction efficiency .

- Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization for high purity (>95%) .

Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing pyridine C-3 vs. C-4 substitution) and Boc group integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ peaks) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98% for biological assays) .

- Comparative Analysis : Cross-reference spectral data with structurally similar carbamates (e.g., tert-butyl pyrazole-carbamates) to resolve ambiguities .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Acute Toxicity : Classified as Category 4 (H302) for oral toxicity; avoid ingestion and use fume hoods during synthesis .

- Skin/Eye Irritation : Wear nitrile gloves and goggles; immediate flushing with water is required upon contact .

- Respiratory Protection : Use NIOSH-approved respirators if airborne particulates exceed OSHA limits (H335) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Advanced: How do variations in reaction conditions influence the regioselectivity and yield of the target product?

Methodological Answer:

- Solvent Effects : Polar solvents (e.g., DMF) favor nucleophilic substitution at the pyridine C-4 position, while nonpolar solvents (toluene) may promote competing pathways .

- Temperature Control : Lower temperatures (0–5°C) suppress imidazole ring oxidation during coupling, improving yields by 15–20% .

- Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) alters cross-coupling efficiency (e.g., 75% vs. 62% yield) .

- Data-Driven Optimization : Design of Experiments (DoE) models can statistically identify optimal conditions (e.g., 24-hour reaction time at 80°C in DMF) .

Advanced: What strategies resolve contradictions in reported biological activity data for related carbamates?

Methodological Answer:

- Systematic SAR Studies : Vary substituents on the pyridine/imidazole rings to isolate contributions to bioactivity (e.g., fluoro vs. chloro at C-5) .

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce inter-lab variability .

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) with in-house results to identify outliers or confirm trends .

Advanced: How does compound stability under varying storage conditions impact its use in long-term assays?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the Boc group occurs at pH < 4 or > 10, while light exposure accelerates imidazole ring decomposition .

- Stability Protocols :

- Storage : –20°C in amber vials under argon extends shelf life (>6 months) vs. room temperature (<1 month) .

- Buffered Solutions : Use pH 7.4 PBS with 0.1% BSA to prevent aggregation in biological assays .

- Monitoring : Periodic HPLC analysis detects degradation products (e.g., free amine from Boc cleavage) .

Advanced: What methods elucidate interaction mechanisms between this compound and biological targets?

Methodological Answer:

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses to WDR5 or kinase domains; validate with mutagenesis studies .

- Biophysical Assays :

- SPR/Surface Plasmon Resonance : Measure real-time binding kinetics (KD, kon/koff) to receptors .

- ITC/Isothermal Titration Calorimetry : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .

- Cellular Profiling : CRISPR-Cas9 knockout screens identify synthetic lethal partners, linking mechanism to phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.